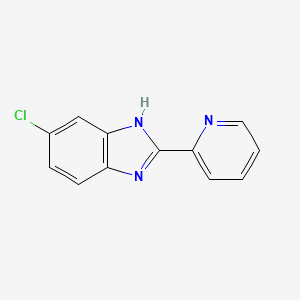

6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Description

6-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 63053-15-6) is a heterocyclic compound featuring a benzodiazole core substituted with a chlorine atom at the 6-position and a pyridin-2-yl group at the 2-position. Its molecular formula is C₁₂H₇ClN₃, with a molecular weight of approximately 229.67 g/mol . The compound is primarily utilized in synthetic workflows for drug discovery and coordination chemistry due to its reactivity and ability to participate in π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name |

6-chloro-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIASBFLKLNIZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978994 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63053-15-6 | |

| Record name | 6-Chloro-2-(2-pyridinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63053-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloranyl-2-pyridin-2-yl-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063053156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-(pyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORANYL-2-PYRIDIN-2-YL-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK7Y56WLV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

6-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS Number: 63053-15-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H8ClN3. Its structure includes a benzodiazole core fused with a pyridine ring, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzodiazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 μg/mL | |

| Escherichia coli | 20 μg/mL | |

| Bacillus subtilis | 15 μg/mL |

The compound's effectiveness against Staphylococcus aureus is particularly noteworthy, as this bacterium is known for its resistance to many antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving the MCF cell line, treatment with the compound resulted in significant apoptosis induction:

- Cell Line : MCF

- IC50 : 25.72 ± 3.95 μM

- Mechanism : The compound was found to downregulate anti-apoptotic proteins, leading to enhanced cell death.

In vivo studies demonstrated that administration of the compound suppressed tumor growth in mice models, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

Beyond its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects.

Research indicates that the compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK:

| Agent | Mechanism of Action | Model | Concentration | Effect |

|---|---|---|---|---|

| 6-Chloro-2-(pyridin-2-yl)-1H-benzodiazole | NF-kB↓; IL-6↓; COX2↓ | Rat-derived chondrocytes | 10 µM and 20 µM | Anti-inflammatory |

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. Research indicates that derivatives of benzodiazole, including 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole, exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis). The synthesis of these derivatives has been achieved through various methods, including:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

- Molecular hybridization techniques

- Microwave irradiation

These synthetic pathways allow for the optimization of the pharmacological properties of the compounds, enhancing their efficacy against resistant strains of tuberculosis .

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of benzodiazole derivatives have revealed that specific structural features are crucial for their biological activity. For instance, the presence of aromatic and aliphatic carbon centers, along with hydrogen bond donors, has been linked to improved anti-tubercular activity. In particular, compounds with better binding affinities to the target enzyme DprE1 have shown significant inhibitory effects on M. tuberculosis growth .

Other Therapeutic Applications

Antimicrobial Properties

Beyond its anti-tubercular applications, this compound has been investigated for its broader antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential utility in treating infections caused by resistant pathogens.

Anti-Cancer Activity

Preliminary studies have indicated that benzodiazole derivatives may possess anti-cancer properties. The ability of these compounds to interact with specific cellular targets involved in cancer progression is an area of ongoing research. Investigations into their mechanisms of action could lead to novel therapeutic strategies for cancer treatment.

Data Tables and Case Studies

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 1304458-60-3)

- Structural Difference : Bromine replaces chlorine at the 5-position.

- Molecular Weight : 222.12 g/mol (vs. 229.67 g/mol for the 6-chloro analog).

- However, the electron-withdrawing effect is weaker compared to chlorine, which may influence electronic properties in coordination complexes .

4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 71635-99-9)

- Structural Difference : Chlorine is positioned at the 4-position instead of 6.

- Molecular Weight : 229.67 g/mol (identical to the 6-chloro analog).

- Implications : Positional isomerism affects electronic distribution. The 4-chloro derivative may exhibit reduced conjugation with the pyridine ring compared to the 6-chloro isomer, leading to differences in reactivity and solubility .

Substituent Position and Functional Group Variations

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzimidazole

- Structural Difference : Methyl groups at the 5- and 6-positions replace chlorine.

- Implications: Methyl substituents enhance lipophilicity and steric bulk, improving membrane permeability in pharmacological contexts. This analog is reported to exhibit activity in serotonin-mediated pathways, highlighting the role of non-halogen substituents in biological targeting .

2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole (sc-339504)

- Structural Difference: A chlorophenoxymethyl group replaces the pyridin-2-yl moiety.

- Implications: The phenoxymethyl group introduces strong π-π stacking capabilities and distinct solubility profiles. This compound’s enhanced stability in complex formations makes it suitable for catalytic or sensor applications .

Complex Derivatives

2-([6-Chloro-2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)acetic Acid (CAS: 303148-65-4)

- Structural Difference : An acetic acid side chain is appended to the benzodiazole core.

- Molecular Weight : 316.74 g/mol.

- Implications : The carboxylic acid group enables hydrogen bonding and salt formation, improving aqueous solubility. Such derivatives are often explored for prodrug strategies or metal-chelating agents .

4-(6-Chloro-1-([4-(Trifluoromethyl)benzyl]oxy)-1H-1,3-benzimidazol-2-yl)phenyl Methyl Ether

- Structural Difference : Incorporates trifluoromethyl and methoxy groups.

- Implications : The trifluoromethyl group enhances metabolic stability and electron-deficient character, while the methoxy group modulates electronic effects. These modifications are common in agrochemical and pharmaceutical design .

Data Table: Key Properties of Selected Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.